molecular formula C14H18F2N2O3S B2614841 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235659-01-4

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2614841
CAS RN: 1235659-01-4
M. Wt: 332.37
InChI Key: ZHHAINUZSIBTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, and its mechanism of action has been studied extensively.

Scientific Research Applications

1. Antineoplastic Applications

The compound is structurally related to Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, which has shown potential in the treatment of chronic myelogenous leukemia (CML). Flumatinib undergoes extensive metabolism in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites (Gong, Chen, Deng, & Zhong, 2010).

2. Analytical Chemistry Applications

The compound is related to substances used in nonaqueous capillary electrophoresis for the separation of various compounds, such as imatinib mesylate and its related substances. This technique has proven effective for quality control in pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).

3. Neurological Disorder Treatment

Piperidine derivatives, closely related to the mentioned compound, have been synthesized and evaluated for anti-acetylcholinesterase activity, showing significant inhibition. This implies potential applications in treating neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

4. Organic Synthesis and Catalysis

The compound's related triflamides and triflimides are used in a variety of organic reactions due to their high NH-acidity and specific chemical properties. These compounds play a crucial role in catalysis and synthesis of nitrogen-containing compounds (Moskalik & Astakhova, 2022).

5. Pharmaceutical Synthesis

In pharmaceutical synthesis, benzamide derivatives, closely related to the mentioned compound, have been explored for their potential as serotonin 4 receptor agonists, indicating applications in gastrointestinal motility treatments (Sonda et al., 2003).

6. Metabolic Studies

The compound's analogues have been studied for their metabolic pathways in humans, including oxidative metabolism and the formation of various metabolites. Such studies are crucial for drug development and understanding drug interactions (Hvenegaard et al., 2012).

properties

IUPAC Name

3,4-difluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHAINUZSIBTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.